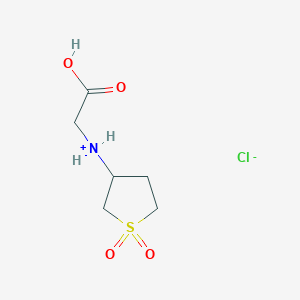
Carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is a chemical compound with a unique structure that includes a thiolane ring, a carboxymethyl group, and an aminium chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride typically involves the reaction of a thiolane derivative with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve temperatures ranging from 50°C to 80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. The carboxymethyl group can interact with amino acid residues, while the thiolane ring can form covalent bonds with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl groups.
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl dextran: A dextran derivative with carboxymethyl groups.
Uniqueness
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is unique due to its thiolane ring structure, which is not present in the similar compounds listed above. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H12ClNO4S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H |
Clé InChI |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1[NH2+]CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


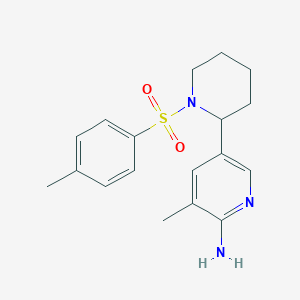

![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)
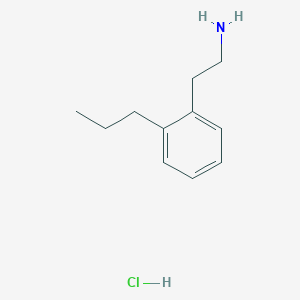

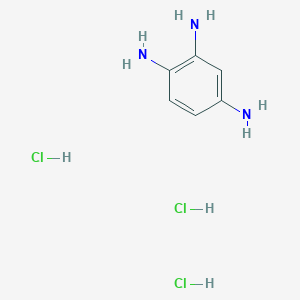
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
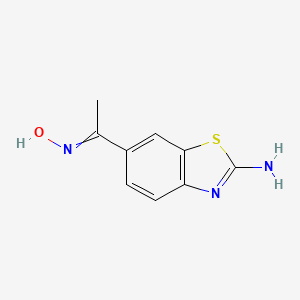
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
